3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester, also known by its CAS number 1823229-54-4, is a bicyclic compound characterized by a unique structure that includes a bicyclo[3.3.1]nonane framework with an oxo and nitrogen atom incorporated into its ring system. This compound features two carboxylic acid groups at the 7 and 9 positions and a tert-butyl ester at the 9 position, which enhances its solubility and reactivity in various chemical environments. Its structural complexity allows it to serve as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds .
These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.
Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane exhibit significant biological activity, particularly as potential pharmaceutical agents targeting monoamine transporters. These compounds have been studied for their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treating mood disorders and other neurological conditions . The specific biological activity of 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester remains an area for further investigation.
Several synthetic pathways have been developed for the preparation of this compound:
Specific procedures may vary depending on the desired stereochemistry and purity requirements.
The compound finds applications across several fields:
These applications underscore the compound's relevance in both medicinal chemistry and industrial applications.
Interaction studies involving 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives have focused on their binding affinity to various receptors and transporters in the central nervous system. These studies aim to elucidate their mechanisms of action and therapeutic potential. Preliminary data suggest that modifications to the bicyclic structure can significantly influence biological activity, making it an interesting target for further research into structure-activity relationships (SAR) .
Several compounds share structural similarities with 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 9-Azabicyclo[3.3.1]nonane | Structure | Basic framework without additional functionalization |
| 9-Benzyl-9-azabicyclo[3.3.1]nonane | Structure | Contains a benzyl group; potential for increased lipophilicity |
| Exo-3-(benzo[d]isothiazol-7-yloxy)-9-azabicyclo[3.3.1]nonane | Structure | Incorporates a heterocyclic moiety; studied for neuropharmacological effects |
These compounds illustrate variations in functional groups or substituents that can affect their biological activity and synthetic utility.